2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol
Description
Properties
Molecular Formula |
C11H13F2N3O |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-[7-(difluoromethyl)-2,5-dimethylimidazo[4,5-b]pyridin-3-yl]ethanol |
InChI |
InChI=1S/C11H13F2N3O/c1-6-5-8(10(12)13)9-11(14-6)16(3-4-17)7(2)15-9/h5,10,17H,3-4H2,1-2H3 |
InChI Key |
GMJUDQMAEYHKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=N2)C)CCO)C(F)F |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparison of Core Synthesis Strategies
Introduction of Difluoromethyl Group
The 7-difluoromethyl substituent is introduced via radical fluorination or nucleophilic substitution. Source details a two-step process:
- Bromination of 5-chloro-3-nitro-2-aminopyridine using bromine in trifluoroacetic acid.
- Fluorination with sulfur tetrafluoride (SF₄) and hydrogen fluoride (HF) at 100°C.
Source describes an alternative approach using 2,2-difluoroacetic anhydride and ethyl vinyl ether to form (E)-4-ethoxy-1,1-difluorobut-3-en-2-one, a key intermediate for subsequent cyclization.
Key Reaction:
$$
\text{2,2-Difluoroacetic anhydride} + \text{Ethyl vinyl ether} \xrightarrow{\text{CH}2\text{Cl}2, \text{Pyridine}} \text{(E)-4-Ethoxy-1,1-difluorobut-3-en-2-one} \quad (78\% \text{ yield})
$$
Ethanol Moiety Incorporation
The ethanol side chain is introduced via nucleophilic substitution or reduction. Source outlines a method where 2-[4-(2-ethyl-4,6-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]ethanol is treated with thionyl chloride in toluene, followed by displacement with hydroxylamine. Source specifies a reduction step using zinc in acetic acid to convert nitrile intermediates into primary alcohols.
Optimized Protocol (Source):
- Cyclization : Nitrile 18 is treated with O-methoxylamine hydrochloride and HBr in acetic acid at 90°C for 12 h.
- Reduction : Zinc powder is added to the reaction mixture at 25–30°C for 3 h.
- Work-up : Filtration through Celite, basification with NH₄OH, and extraction with dichloromethane yield the ethanol derivative.
Purification and Scalability
Large-scale synthesis (≥1 kg) requires solvent optimization to prevent decomposition. Source achieves 60% yield in the final step by precipitating the product from heptane after charcoal treatment. Source highlights the use of toluene for solvent switching and recrystallization to obtain polymorphically pure forms.
Table 2: Scalability Metrics
| Scale | Key Step | Solvent System | Purity | Yield | Source |
|---|---|---|---|---|---|
| 3.0 kg | Cyclization/Reduction | Acetic acid/EtOAc | 99.5% | 60% | |
| 500 g | Polymorph crystallization | Toluene/Heptane | 98.7% | 85% |
Mechanistic Insights and Challenges
Radical Pathways : Source confirms the exclusion of radical mechanisms via control experiments with TEMPO, favoring iminium ion intermediates.
Hydrolysis Sensitivity : Enone intermediates (e.g., 16 ) are prone to hydrolysis, necessitating anhydrous conditions and immediate use post-synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as GABA receptors. The compound acts as a positive allosteric modulator, enhancing the receptor’s response to its natural ligand . This modulation can influence various signaling pathways and physiological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol, highlighting differences in substituents, molecular properties, and inferred biological effects:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The difluoromethyl group in the target compound balances lipophilicity and metabolic stability better than bulkier groups like trifluoromethyl (-CF₃) or chlorodifluoromethyl (-CClF₂) .
Antimicrobial Activity :
- Derivatives with pyridin-3-yl substituents (e.g., 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine) showed moderate activity against Staphylococcus aureus and Candida albicans (MIC: 25–50 µg/mL) . The target compound’s difluoromethyl group may enhance membrane permeability, leading to superior efficacy.
Synthetic Flexibility: The ethanol side chain allows for further derivatization (e.g., esterification, phosphorylation), a strategy used in prodrug development .
Biological Activity
2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine class. This compound has garnered attention due to its potential biological activities and therapeutic applications, particularly in medicinal chemistry and drug development. The unique structural features of this compound may enhance its biological activity compared to other similar compounds.
Chemical Structure and Properties
The molecular formula of 2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is , with a molecular weight of approximately 217.22 g/mol. Its structure incorporates a difluoromethyl group and two methyl groups on the imidazole ring, which significantly influence its chemical reactivity and biological properties.
The mechanisms through which this compound exerts its biological effects are primarily linked to its interactions with specific molecular targets. Research indicates that it may act as an allosteric modulator of G-protein-coupled receptors (GPCRs), which are critical in various signaling pathways involved in diseases such as cancer and neurodegenerative disorders.
Anticancer Activity
Studies have shown that compounds within the imidazo[4,5-b]pyridine class exhibit significant anticancer properties. For instance, research indicates that derivatives similar to 2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol can induce apoptosis in various cancer cell lines. A notable study demonstrated that a related compound showed better cytotoxicity than the reference drug bleomycin in FaDu hypopharyngeal tumor cells .
Neuroprotective Effects
The compound's potential neuroprotective effects are being explored concerning Alzheimer's disease treatment. It has been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline in Alzheimer's patients. This dual inhibition suggests that it may help improve cholinergic neurotransmission in the brain .
Comparative Analysis with Similar Compounds
The following table summarizes key features of 2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol compared to structurally similar compounds:
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| 2-(7-Difluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol | Imidazo[4,5-b]pyridine | Difluoromethyl substitution | Anticancer, neuroprotective |
| 5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine | Imidazo[4,5-b]pyridine | Trifluoromethyl group | Anticancer |
| Imidazo[1,2-a]pyridine derivatives | Imidazole derivative | Varying substituents | Anticancer |
Case Studies
- Anticancer Activity : In a recent study involving various imidazo[4,5-b]pyridine derivatives, it was found that modifications to the nitrogen-containing ring structure could enhance binding affinity to cancer-related targets. The study highlighted that compounds with specific substitutions exhibited improved efficacy against multiple cancer cell lines .
- Neuroprotective Properties : Another investigation focused on the neuroprotective effects of similar compounds demonstrated their ability to reduce amyloid-beta aggregation and tau phosphorylation in cellular models of Alzheimer's disease. The results indicated a promising avenue for developing new treatments targeting these pathological features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
